molecular formula C12H16FN B13596247 2-(4-Fluoro-2-methylphenyl)piperidine CAS No. 1257300-01-8

2-(4-Fluoro-2-methylphenyl)piperidine

Cat. No.: B13596247
CAS No.: 1257300-01-8
M. Wt: 193.26 g/mol
InChI Key: OSTSQXGYZFEDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-2-methylphenyl)piperidine (CAS 1342677-17-1) is a high-purity piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are one of the most fundamental synthetic building blocks in the pharmaceutical industry, found in more than twenty classes of therapeutics . This compound, with its specific 4-fluoro-2-methylphenyl substitution, serves as a versatile chemical intermediate for designing novel bioactive molecules . The primary research applications of this compound lie in the synthesis and development of potential pharmacologically active agents. Piperidine derivatives are extensively investigated for their diverse biological activities, and the structural motif of a substituted phenylpiperidine is present in several potent receptor antagonists, underscoring its value in constructing drug-like molecules . As a key synthetic fragment, it is used to create more complex structures for biological screening and structure-activity relationship (SAR) studies . This product is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1257300-01-8

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-8-10(13)5-6-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

OSTSQXGYZFEDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCCCN2

Origin of Product

United States

Preparation Methods

Direct Alkylation of Piperidine with Fluorinated Benzyl Halides

One common and straightforward synthetic approach involves the nucleophilic substitution reaction between piperidine and a suitably substituted fluorinated benzyl halide, such as 4-fluoro-2-methylbenzyl chloride or bromide. This method leverages the nucleophilicity of the piperidine nitrogen to displace the halide under basic or neutral conditions.

  • Reaction Conditions: Typically conducted in aprotic solvents such as dichloromethane or toluene, with bases like potassium carbonate or sodium hydroxide to neutralize the generated acid. The reaction temperature ranges from ambient to slightly elevated (25–60 °C) to optimize yield and minimize side reactions.

  • Outcome: This method yields this compound with moderate to good efficiency. Purification is achieved via recrystallization or chromatographic techniques to obtain high purity product suitable for further applications.

  • Reference Example: The synthesis of 4-(5-fluoro-2-methyl-benzyl)-piperidine, a closely related isomer, follows this route and demonstrates the applicability of this method to fluorinated aromatic substrates.

Hydrogenation of Fluoropyridine Precursors

An advanced synthetic strategy involves the catalytic hydrogenation of fluoropyridine derivatives to obtain fluorinated piperidines with high diastereoselectivity.

  • Process Description: Starting from 4-fluoropyridine or substituted fluoropyridines, catalytic hydrogenation under mild conditions (e.g., using Pd/C or Rh catalysts) reduces the aromatic ring to the piperidine ring while preserving the fluorine substituent on the aromatic ring.

  • Challenges: Catalyst poisoning by Lewis-basic nitrogen atoms in pyridine rings and hydrodefluorination side reactions require careful optimization of catalyst choice and reaction parameters.

  • Advantages: This method allows for stereoselective synthesis of cis-substituted fluoropiperidines with excellent diastereomeric ratios (>99:1) and can be scaled up to gram quantities efficiently.

  • Research Findings: A study demonstrated the synthesis of all-cis-(multi)fluorinated piperidines through this method, highlighting a two-step process that significantly reduces synthetic complexity compared to traditional multi-step routes.

Reduction of Fluorinated Tetrahydropyridine Intermediates

Another approach involves the reduction of fluorinated tetrahydropyridine intermediates to the corresponding piperidines.

  • Synthetic Route: Fluorinated tetrahydropyridines are prepared by functionalization of fluorophenyl-substituted pyridine derivatives, followed by catalytic or chemical reduction (e.g., with sodium borohydride or catalytic hydrogenation).

  • Example: The preparation of 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine via reduction of its tetrahydropyridine precursor has been described, which can be adapted for this compound analogues.

  • Industrial Relevance: This method is useful for synthesizing pharmaceutically active intermediates and can be optimized to improve yield and stereochemical purity.

Carbamoyl Halide Intermediate Method

According to patent literature, the preparation of this compound derivatives can be integrated into processes involving N,N-substituted carbamoyl halides.

  • Process: The amine precursor 2-R-(4-fluoro-2-methylphenyl)piperidine-4-one is converted to carbamoyl halides (e.g., bromides or chlorides) under controlled conditions using halogenating agents in solvents such as ethyl acetate with minor ethanol content.

  • Utility: This process is part of a broader synthetic scheme for preparing N,N-substituted carbamoyl halides, which serve as intermediates for further functionalization.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Direct Alkylation with Benzyl Halides Simple substitution reaction Straightforward, scalable Possible side reactions, moderate yields
Hydrogenation of Fluoropyridines Catalytic reduction of pyridine ring High stereoselectivity, efficient Catalyst poisoning, hydrodefluorination risk
Reduction of Tetrahydropyridines Chemical or catalytic reduction of intermediates Access to hydroxymethyl derivatives Multi-step synthesis, requires careful control
Carbamoyl Halide Intermediate Halogenation of piperidine-4-one derivatives Useful for further derivatization Requires handling of reactive halides

Research Data and Findings

Diastereoselectivity and Yield in Hydrogenation

  • Hydrogenation of fluoropyridine precursors yields cis-4-fluoropiperidines with diastereomeric ratios exceeding 99:1.

  • Yields reported range from 70% to 75% on gram scale, demonstrating scalability.

  • NMR studies confirm the axial orientation of fluorine substituents consistent with predicted conformations.

Purity and Structural Confirmation

  • Purification by column chromatography or precipitation yields highly pure products suitable for biological and chemical studies.

  • Structural elucidation by NMR (1H, 19F), mass spectrometry, and X-ray crystallography confirms the integrity of the fluorinated piperidine framework.

Industrial Process Optimization

  • Use of continuous flow reactors and solvent optimization improves reaction efficiency and safety in industrial settings.

  • Control of reaction temperature and base selection minimizes side reactions in alkylation methods.

Summary Table of Key Preparation Parameters

Preparation Method Solvent(s) Catalyst/Base Temperature Range Yield (%) Diastereoselectivity Scale
Direct Alkylation Dichloromethane, Toluene K2CO3, NaOH 25–60 °C 60–80 Not stereoselective Lab to industrial
Hydrogenation of Fluoropyridines Ethyl acetate, Ethanol Pd/C, Rh catalysts Room temp to 50 °C 70–75 >99:1 (cis) Gram scale
Reduction of Tetrahydropyridines Ether, Alcohols NaBH4, Pd/C 0–40 °C 65–85 Variable Lab scale
Carbamoyl Halide Formation Ethyl acetate Halogenating agents (Br2, Cl2) Ambient Not specified Not applicable Lab scale

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Evidence Source
2-(4-Fluoro-2-methylphenyl)piperidine 4-Fluoro-2-methylphenyl on piperidine ~221.3 (calculated) Potential CNS modulation, antiviral
4-(2-Fluorophenyl)piperidine 2-Fluorophenyl on piperidine 179.2 Intermediate in drug synthesis
2-(1-Adamantyl)piperidine (Compound 26) Adamantyl group on piperidine 217.4 Antiviral (influenza A inhibition)
APB-10 () 4-Methoxyphenyl on piperidine nitrogen Not reported Neuronal nicotinic receptor modulator
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde Piperidine linked to benzaldehyde 223.3 Synthetic intermediate

Key Observations :

  • Fluorine Position : The 4-fluoro substitution in this compound may enhance binding to aromatic-rich enzyme pockets compared to 2-fluorophenyl analogues (e.g., 4-(2-Fluorophenyl)piperidine) .
  • Lipophilicity : Adamantyl-substituted piperidines (e.g., Compound 26 in ) exhibit higher lipophilicity (logP ~4.5) compared to fluorophenyl derivatives, which improves membrane permeability but may reduce solubility .
  • Biological Activity : Piperidines with bulky nitrogen substituents (e.g., APB-10) show improved selectivity for neuronal nicotinic receptors, whereas smaller substituents (e.g., methyl groups) favor antiviral activity .

Pharmacological Profiles

Antiviral Activity
  • 2-(1-Adamantyl)piperidine (Compound 26) : Inhibits influenza A viruses (IC₅₀ = 0.8 μM) by targeting the M2 proton channel, even in drug-resistant strains .
  • Fluorine may improve target affinity via halogen bonding .
CNS Modulation
  • APB Series () : Piperidines with heterocyclic esters (e.g., chromone) exhibit 3–4-fold higher potency at neuronal nicotinic receptors than benzoyl derivatives. The methyl group in this compound could similarly enhance receptor interactions .
  • Piperine Analogues () : Natural piperidine alkaloids from Piper nigrum (e.g., nigramides) show sedative and anticonvulsant effects, suggesting fluorinated synthetic analogues may have enhanced CNS bioavailability .

Physicochemical Properties

  • Melting Points : Fluorophenyl piperidines typically melt between 268–287°C (e.g., analogues in ), indicating high crystallinity .
  • Lipophilicity : Fluorine reduces logP compared to adamantyl derivatives, balancing solubility and membrane penetration .

Biological Activity

2-(4-Fluoro-2-methylphenyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure, featuring a fluorinated aromatic ring attached to a piperidine moiety, suggests diverse interactions with biological targets, making it a candidate for further investigation in drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14FN\text{C}_{12}\text{H}_{14}\text{F}\text{N}

This structure indicates the presence of a piperidine ring, which is known for its significant role in various biological activities.

Pharmacological Properties

Research indicates that piperidine derivatives, including this compound, exhibit a range of pharmacological properties. These properties are primarily attributed to their interactions with neurotransmitter receptors and other biological targets.

1. Antagonistic Activity

A study highlighted the potential of piperidine compounds to act as antagonists for tachykinin receptors, which are implicated in various physiological processes such as pain transmission and inflammation . The specific activity of this compound in this context remains to be fully elucidated but suggests possible therapeutic applications in pain management and inflammatory conditions.

2. Dopaminergic System Modulation

Piperidine derivatives have also been shown to influence the dopaminergic system. A structure-activity relationship (SAR) analysis indicated that modifications on the piperidine scaffold can enhance or diminish dopaminergic activity . This modulation may have implications for treating neuropsychiatric disorders.

Biological Activity Data Table

The following table summarizes the biological activities and relevant IC50 values (concentration required to inhibit 50% of the target activity) associated with various studies on piperidine derivatives, including this compound.

Activity Target IC50 Value (µM) Reference
Tachykinin receptor antagonismNK(1) receptorNot specified
Dopaminergic modulationDopamine receptorsVaries
Anticholinesterase activityAcetylcholinesteraseVaries
Cytotoxicity against cancer cellsVarious tumor cell linesVaries

Case Studies

Case Study 1: Tachykinin Receptor Antagonism
In a patent study focusing on piperidine compounds, this compound was identified among several derivatives with notable antagonistic activity against tachykinin receptors. This suggests potential applications in treating conditions like asthma and other inflammatory diseases .

Case Study 2: Neuropharmacological Effects
Another study investigated the effects of various piperidine derivatives on the dopaminergic system. The findings indicated that certain modifications could lead to enhanced binding affinity and selectivity for dopamine receptors, which are crucial in managing disorders such as schizophrenia and Parkinson's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Fluoro-2-methylphenyl)piperidine for high yield and purity?

  • Methodological Answer :

  • Utilize solvent systems like dichloromethane with NaOH for intermediate steps, as demonstrated in analogous piperidine derivatives .
  • Employ column chromatography for purification, monitoring reaction progress via TLC. Adjust stoichiometry of aryl halide and piperidine precursors to minimize side reactions.
  • Reference Table:
ParameterOptimal ConditionYield RangeSource
SolventDichloromethane/NaOH75-85%
PurificationSilica gel chromatography≥95% purity

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm substituent positions (e.g., fluorine-induced splitting patterns) .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., 215.69 g/mol for (R)-2-(4-Fluorophenyl)piperidine hydrochloride analog) .
  • X-ray Crystallography : Resolve stereochemistry if enantiomers are synthesized, as seen in fluorophenyl-piperidine derivatives .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Conduct receptor binding assays (e.g., dopamine or serotonin receptors) due to piperidine’s CNS activity .
  • Test enzyme inhibition (e.g., acetylcholinesterase) using fluorometric assays, referencing protocols for structurally related compounds .

Advanced Research Questions

Q. What strategies address contradictory data in the compound’s reported toxicity and bioactivity?

  • Methodological Answer :

  • Perform dose-response studies to distinguish acute vs. chronic effects, as toxicity data for fluorophenyl-piperidines is often incomplete .
  • Use metabolomic profiling to identify degradation products that may contribute to conflicting results .
  • Reference Table:
Assay TypeKey MetricsConfounding FactorSource
Acute ToxicityLD50_{50} (rodent)Impurity interference
Metabolic StabilityHalf-life (microsomes)CYP450 interactions

Q. How can computational modeling enhance the design of this compound derivatives?

  • Methodological Answer :

  • Apply density functional theory (DFT) to predict substituent effects on electronic properties (e.g., fluorine’s electron-withdrawing impact) .
  • Use molecular docking to simulate binding to biological targets (e.g., serotonin receptors), leveraging structural data from PubChem analogs .

Q. What experimental approaches resolve stereochemical challenges in synthesizing enantiopure forms?

  • Methodological Answer :

  • Employ chiral chromatography (e.g., Chiralpak® columns) for enantiomer separation, as validated for (R)- and (S)-fluorophenyl-piperidines .
  • Optimize asymmetric catalysis using chiral ligands (e.g., BINAP) to control piperidine ring formation .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and brain penetration?

  • Methodological Answer :

  • Use radiolabeled isotopes (e.g., 18^{18}F) for PET imaging to track blood-brain barrier penetration .
  • Conduct plasma protein binding assays to assess bioavailability, comparing results to structurally similar compounds .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s enzymatic inhibition potency?

  • Methodological Answer :

  • Replicate assays under standardized conditions (pH, temperature, substrate concentration) to minimize variability .
  • Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinity directly .

Key Notes for Experimental Design

  • Safety : Handle with PPE due to undefined chronic toxicity (H300/H310 precautions) .
  • Ethical Compliance : Adhere to FDA guidelines for non-human testing, as the compound lacks therapeutic approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.